molecular formula C17H19N5O3S B2361755 N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895003-81-3

N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2361755
CAS RN: 895003-81-3
M. Wt: 373.43
InChI Key: OHNXDLCZGGGVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Antimicrobial Activity : Studies on thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones demonstrated significant antibacterial activity, particularly against Gram-positive strains, suggesting potential use in combating infections resistant to conventional antibiotics (Sanad et al., 2021).

Anticancer Activity : Modifications of [1,2,4]triazolo[4,3-a]pyrimidine derivatives to include alkylurea moieties have shown remarkable anticancer effects with reduced toxicity, highlighting potential applications in cancer therapy (Wang et al., 2015).

Anti-Inflammatory and Analgesic Agents

Novel derivatives incorporating the [1,2,4]triazolo[4,3-a]pyrimidine structure have been developed as potential anti-inflammatory and analgesic agents. These compounds exhibit significant activity comparable to standard drugs, indicating their potential in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Potential for Neuroprotective Applications

Derivatives of thiazolo[4,5-d]pyrimidines, a structure similar to [1,2,4]triazolo[4,3-a]pyrimidines, have shown significant antiparkinsonian activity and neuroprotective properties. This suggests the possibility of exploring N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide for potential neuroprotective applications (Azam et al., 2009).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-3-5-12-9-14(23)19-16-20-21-17(22(12)16)26-10-15(24)18-11-6-4-7-13(8-11)25-2/h4,6-9H,3,5,10H2,1-2H3,(H,18,24)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNXDLCZGGGVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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